Product packaging for MP-carbonate resin(Cat. No.:)

MP-carbonate resin

Cat. No.: B8495225
M. Wt: 264.40 g/mol
InChI Key: STNNHWPJRRODGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Polymer-Supported Reagents

The concept of polymer-supported reagents emerged as a powerful strategy to overcome the challenges associated with the separation and purification of products in homogeneous reactions. The foundational work of R. Bruce Merrifield in 1963, who developed solid-phase peptide synthesis using cross-linked polymer supports, marked a pivotal moment in this field, earning him the Nobel Prize in Chemistry in 1984. unishivaji.ac.inacs.org This innovation demonstrated that reactive species could be tethered to an insoluble polymeric backbone, allowing for straightforward separation of reagents, catalysts, and by-products from the desired product through simple filtration. unishivaji.ac.in

Over the decades, the application of polymer-supported species expanded significantly beyond peptide synthesis to encompass a wide array of organic transformations. unishivaji.ac.incam.ac.uk Researchers have developed numerous polymer-supported reagents, catalysts, and scavengers, recognizing their utility in facilitating cleaner and more efficient chemical syntheses. cam.ac.ukbiotage.com The evolution of these materials has led to the design of resins with specific physical properties and chemical constitutions, such as macroporous structures, which enhance accessibility to reactive sites and improve reaction kinetics. researchgate.netrsc.org MP-Carbonate resin represents a specialized development within this evolution, providing a robust, polymer-bound basic reagent for a variety of acid-scavenging and neutralization tasks. biotage.co.jpbiotage.comsigmaaldrich.cn

Overview of this compound in Contemporary Chemical Research

This compound is a macroporous polystyrene anion-exchange resin that acts as a resin-bound equivalent of tetraalkylammonium carbonate. biotage.co.jpbiotage.com Its chemical structure is characterized as macroporous triethylammonium (B8662869) methylpolystyrene carbonate, often containing a small percentage of inorganic antistatic agent. biotage.com The resin typically exhibits a capacity ranging from 2.5 to 3.5 mmol/g, based on nitrogen elemental analysis, and possesses a bead size of 350–1250 microns (18–52 mesh). biotage.co.jpbiotage.com

In contemporary chemical research, this compound is widely employed as a versatile solid-supported base. sigmaaldrich.cn Its primary applications include quenching reactions, neutralizing amine hydrochlorides and trifluoroacetates, and scavenging a variety of acidic molecules. biotage.co.jpbiotage.comsigmaaldrich.cn This includes carboxylic acids, acidic phenols (such as phenol (B47542) and nitrophenol), boronic acids, HOBt, imidazoles, and N-hydroxysuccinimide. biotage.com The resin's ability to remove excess acidic components or neutralize salts simplifies workup procedures, often circumventing the need for aqueous extractions. biotage.co.jpbiotage.comartisantg.com Compatible solvents for its use include dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). biotage.co.jpbiotage.com

Scope and Significance of Academic Inquiry into this compound

Academic inquiry into this compound focuses on its utility as a clean and efficient reagent in various synthetic methodologies and purification techniques. Its significance stems from its ability to facilitate reactions and purifications without introducing soluble impurities, thereby streamlining downstream processing. unishivaji.ac.inartisantg.com

Key areas of academic investigation include:

General Basic Reagent: Researchers explore its role as a general base in promoting reactions and neutralizing acidic by-products in organic synthesis. biotage.comsigmaaldrich.cn

Amine Salt Neutralization: Its effectiveness in converting amine hydrochloride and trifluoroacetate (B77799) salts to their free amine forms is a significant area of study, particularly for volatile amines like diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA). biotage.co.jpbiotage.com In cases of insoluble amine hydrochlorides, a catalytic amount of a soluble transfer base, such as DIEA, can be used to aid neutralization. biotage.co.jpbiotage.com

Acid Scavenging: Detailed studies examine its scavenging capacity and kinetics for various acidic molecules, optimizing conditions such as equivalents of resin, reaction time, and compatible solvents. biotage.co.jpbiotage.com

Polymer-Assisted Solution-Phase (PASP) Synthesis: this compound is utilized in PASP approaches, such as Suzuki couplings, where it aids in removing unwanted acidic by-products or facilitating purification steps. sigmaaldrich.com

Environmental Remediation: Academic research has also extended to its application in environmental contexts, such as the effective removal of hexavalent chromium (Cr(VI)) from synthetic wastewater. researchgate.netresearchgate.net Studies investigate the binding mechanisms (bidentate or monodentate) and sorption capacities under different pH conditions. researchgate.net

Specific Synthetic Applications: Its use as a solid-phase base to neutralize hydrobromide in complex syntheses, such as that of syringolin B, highlights its role in advanced organic chemistry. sigmaaldrich.cn

The ongoing academic interest underscores this compound's value in developing more efficient, cleaner, and environmentally conscious synthetic routes and purification strategies.

Detailed Research Findings

This compound's efficacy as a scavenger and neutralizing agent has been demonstrated across various substrates and conditions. Its performance is often characterized by the amount of resin required, reaction time, and the percentage of substrate scavenged or converted.

Scavenging of Acids and Phenols: this compound effectively scavenges a range of carboxylic acids and phenols. The amount of resin required typically ranges from 3 to 4 equivalents for complete removal of carboxylic acids or simple phenols, while hindered phenols may require up to a 5-fold excess of MP-Carbonate. biotage.co.jpbiotage.com Complete removal generally occurs within 30 minutes to 2 hours. biotage.co.jpbiotage.com

Table 1 illustrates comparative scavenging times and efficiencies for various acidic substrates in dichloromethane (DCM) using this compound. biotage.com

Table 1: Comparative Scavenging Times of Acids in DCM with this compound biotage.com

SubstrateMP-Carbonate (equivalents)Time (h)% Scavenged
Benzoic acid31100
Hexanoic acid41100
Bromobenzoic acid31100
Phenol41100
Nitrophenol21100
2-Allylphenol (B1664045)6193
2,6-Dimethylphenol7180

Chromium (VI) Removal: this compound has been investigated for its ability to remove hexavalent chromium (Cr(VI)) from synthetic wastewater. The sorption capacity of the resin is pH-dependent, demonstrating varying effectiveness across different acidity levels. researchgate.net

Table 2 summarizes the sorption capacity of this compound for Cr(VI) at different pH values. researchgate.net

Table 2: Sorption Capacity of this compound for Cr(VI) at Various pH Levels researchgate.net

pHSorption Capacity (mg CrO₄²⁻ per gram of MP-Carbonate)
2332
6.8161
10163

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H32N2O3 B8495225 MP-carbonate resin

Properties

Molecular Formula

C13H32N2O3

Molecular Weight

264.40 g/mol

IUPAC Name

triethylazanium;carbonate

InChI

InChI=1S/2C6H15N.CH2O3/c2*1-4-7(5-2)6-3;2-1(3)4/h2*4-6H2,1-3H3;(H2,2,3,4)

InChI Key

STNNHWPJRRODGI-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.C(=O)([O-])[O-]

Origin of Product

United States

Structural Design and Synthetic Methodologies of Mp Carbonate Resins

Polymeric Backbone Architecture: Macroporous Poly(Styrene-co-Divinylbenzene)

The foundation of MP-Carbonate resin is a macroporous copolymer of styrene (B11656) and divinylbenzene (B73037) (DVB). researchgate.net This particular polymeric architecture is crucial for the resin's performance, providing a high surface area, physical stability, and appropriate accessibility of the functional groups to the surrounding solution.

The macroporous structure is intentionally created during the suspension polymerization of styrene and DVB. utm.my This process involves the use of a porogen, which is a non-reactive solvent in which the monomers are soluble but the resulting polymer is not. researchgate.net As polymerization proceeds, the growing polymer chains precipitate, forming an agglomeration of small, rigid polymer spheres. The porogen fills the voids between these spheres, and its subsequent removal leaves a network of permanent pores and channels throughout the resin beads. researchgate.net The size and distribution of these pores can be controlled by varying the type and amount of porogen, as well as the degree of cross-linking with DVB. researchgate.netitu.edu.tr

The poly(styrene-co-divinylbenzene) backbone offers several advantages:

Chemical Inertness: The aromatic and aliphatic hydrocarbon structure is resistant to a wide range of chemical conditions, ensuring the resin's stability during chemical reactions.

Mechanical Robustness: The cross-linking provided by DVB imparts significant mechanical strength to the resin beads, allowing them to withstand the rigors of stirring and filtration without fracturing. researchgate.net

Tunable Porosity: The ability to control the pore structure allows for the optimization of the resin for different applications, ensuring efficient mass transfer of reactants to the active sites within the resin. researchgate.net

Functional Group Integration: Tetraalkylammonium Carbonate Moiety

The chemical activity of this compound is derived from its functional group, the tetraalkylammonium carbonate moiety. biotage.co.jp This group is an ionic species consisting of a quaternary ammonium (B1175870) cation and a carbonate anion. The cation is covalently attached to the poly(styrene-co-divinylbenzene) backbone, while the carbonate anion is held by electrostatic attraction.

The general structure of the functional group can be represented as -[N(R)₃]⁺HCO₃⁻, where R represents alkyl groups. In the case of this compound, this is typically a triethylammonium (B8662869) group. biotage.com The presence of the carbonate ion makes the resin a solid-supported base, capable of neutralizing acids and scavenging acidic compounds from a reaction mixture. biotage.co.jpbiotage.com

The tetraalkylammonium group provides a stable, positively charged center that remains bonded to the resin under a variety of reaction conditions. The carbonate anion is the active basic component. Its basicity is sufficient to deprotonate a range of acidic compounds, including carboxylic acids and phenols. biotage.com

Methodologies for Resin Functionalization and Loading Optimization

The introduction of the tetraalkylammonium carbonate functionality onto the poly(styrene-co-divinylbenzene) backbone is a critical step in the synthesis of this compound. A common method for this functionalization involves a two-step process:

Chloromethylation: The aromatic rings of the polystyrene backbone are first activated by introducing a chloromethyl group (-CH₂Cl). utm.my This is typically achieved through a Friedel-Crafts reaction using chloromethyl methyl ether or a mixture of formaldehyde (B43269) and hydrochloric acid, with a Lewis acid catalyst.

Amination and Ion Exchange: The chloromethylated resin is then reacted with a tertiary amine, such as triethylamine (B128534), to form a quaternary ammonium chloride salt. Subsequent treatment with a carbonate salt, such as sodium bicarbonate or ammonium bicarbonate, replaces the chloride ion with a carbonate or bicarbonate ion, yielding the final this compound.

Loading Optimization:

The loading of the functional group, typically expressed in millimoles per gram (mmol/g) of resin, is a key parameter that determines the resin's capacity. chemimpex.comchempep.com Optimizing this loading involves careful control over the functionalization process. Factors that influence loading include:

Degree of Chloromethylation: The extent of the initial chloromethylation reaction directly impacts the number of sites available for amination.

Steric Hindrance: The accessibility of the chloromethyl groups to the tertiary amine can be limited by the porous structure of the resin.

Reaction Conditions: Time, temperature, and reactant concentrations during both the amination and ion exchange steps play a crucial role in achieving the desired loading.

Higher loading is not always desirable, as excessive functionalization can lead to changes in the resin's morphology and potentially reduce the accessibility of the functional groups. Therefore, a balance must be struck between high capacity and optimal performance. The typical loading for commercially available this compound ranges from 2.5 to 3.5 mmol/g. biotage.co.jpchemimpex.com

The following table summarizes data for a typical this compound:

PropertyValue
Resin TypeMacroporous poly(styrene-co-divinylbenzene)
Functional GroupTetraalkylammonium Carbonate
Capacity2.5–3.5 mmol/g
Bead Size350–1250 microns

Morphological Characterization Techniques for Macroporous Resins

The morphology of the macroporous poly(styrene-co-divinylbenzene) support is critical to the performance of this compound. Several techniques are employed to characterize the physical structure of these resins:

Mercury Intrusion Porosimetry: This technique is used to determine the pore size distribution, pore volume, and surface area of the resin. researchgate.net It involves forcing mercury under increasing pressure into the pores of the material. The pressure required to fill the pores is inversely proportional to the pore diameter, allowing for a detailed analysis of the pore structure.

Nitrogen Adsorption/Desorption (BET Analysis): This method is used to measure the specific surface area of the resin. rsc.org By analyzing the amount of nitrogen gas that adsorbs to the surface of the material at liquid nitrogen temperature, the total surface area can be calculated.

These characterization techniques are essential for quality control during the manufacturing of this compound and for understanding how the resin's physical properties influence its chemical reactivity and efficiency in various applications.

Mechanistic Principles of Mp Carbonate Resin Action

Anion Exchange Mechanisms and Selectivity

MP-Carbonate resin operates as a macroporous polystyrene anion-exchange resin. biotage.co.jpbiotage.comartisantg.comresearchgate.netbio-rad.com Its primary mechanism involves the exchange of its carbonate (CO₃²⁻) counterions with other anions present in solution. researchgate.netresearchgate.net This ion exchange capability is crucial for its application in removing negatively charged species from reaction mixtures. For instance, in the context of wastewater remediation, this compound has been demonstrated to effectively remove Chromium (VI) (Cr(VI)) from synthetic wastewater. researchgate.net

The sorption capacity of this compound is notably pH-dependent, exhibiting different binding modes for specific anions. For chromate (B82759) (CrO₄²⁻), the resin can bind in either a bidentate or monodentate fashion, depending on the pH environment. researchgate.netresearchgate.net Research indicates significant sorption capacities for chromate, with 332 mg CrO₄²⁻ per gram of MP-Carbonate adsorbed at pH 2, and 161 mg/g and 163 mg/g at pH 6.8 and 10, respectively. researchgate.net This demonstrates the resin's selectivity and efficiency in anion removal, particularly in acidic conditions for chromate.

The macroporous nature of the resin means that its functional groups are accessible through a network of pores, which generally does not rely on the solvent swelling the resin, unlike lightly cross-linked resins. artisantg.com This structural feature contributes to its broad compatibility with various solvents and its effectiveness in diverse reaction conditions. biotage.co.jpbiotage.comartisantg.com

Basic Catalysis and Proton Scavenging Principles

This compound serves as a highly effective general base and proton scavenger in organic synthesis. biotage.co.jpbiotage.comindiamart.comsigmaaldrich.comartisantg.com Its basicity arises from the resin-bound tetraalkylammonium carbonate functionality, which can readily accept protons from acidic species. biotage.co.jpbiotage.com

The resin is primarily utilized to:

Quench reactions: It can rapidly neutralize acidic byproducts or unreacted acidic reagents, simplifying reaction workup. biotage.co.jpbiotage.comindiamart.comartisantg.com

Neutralize amine hydrochlorides and other ammonium (B1175870) salts: This is particularly useful for generating free amines from their corresponding salts, circumventing the need for aqueous workups. biotage.co.jpbiotage.comartisantg.com For instance, ephedrine (B3423809) hydrochloride salt can be converted to its free amine using MP-Carbonate. biotage.co.jpbiotage.com In cases where ammonium salts are insoluble, a catalytic amount of a soluble transfer base, such as diisopropylethylamine (DIEA), can be employed to facilitate the neutralization process. biotage.co.jpbiotage.comartisantg.com

Scavenge acidic molecules: It is highly effective in removing excess carboxylic acids and acidic phenols, including hindered phenols, from solution. biotage.co.jpbiotage.comartisantg.com The amount of resin required for complete removal varies depending on the acidity and steric hindrance of the substrate, typically ranging from 3 to 5 equivalents relative to the substrate. biotage.co.jpbiotage.com Complete scavenging usually occurs within 30 minutes to 2 hours. biotage.co.jpbiotage.com

The effectiveness of this compound in scavenging various acidic compounds is illustrated in the following table, showcasing its ability to achieve high removal percentages within a short timeframe. biotage.com

Table 1: Comparative Scavenging of Acids and Phenols by this compound in DCM biotage.com

SubstrateMP-Carbonate (equivalents)Time (h)% Scavenged
Benzoic acid31100
Hexanoic acid41100
Bromobenzoic acid31100
Phenol (B47542)41100
Nitrophenol21100
2-Allylphenol (B1664045)6193
2,6-Dimethylphenol7180

Upon completion of the scavenging process, the resin, now laden with the scavenged acidic species, can be easily removed by filtration and rinsed with suitable solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethanol (B145695) (EtOH), leading to purified products. biotage.co.jpbiotage.comartisantg.com

Theoretical Approaches to Binding Interactions

Theoretical computational methods, such as Density Functional Theory (DFT) and molecular modeling, are instrumental in understanding the intricate binding interactions between this compound and various substrates at a fundamental level.

DFT calculations have been applied to study the binding of substrates to this compound, providing insights into the energetics and geometries of these interactions. For instance, DFT studies have been conducted to understand the binding of chromate (CrO₄²⁻) ions to this compound. researchgate.net These calculations have paralleled experimental Gibbs free energy results, particularly concerning the bidentate binding of the chromate ion compared to the carbonate counterion with the ammonium sites on the resin. researchgate.net

The studies revealed that the binding mode of chromate to the resin is pH-dependent, with bidentate binding occurring at higher pH (e.g., pH 7–10) and monodentate binding at lower pH (e.g., pH 2). researchgate.netresearchgate.net This computational approach helps to elucidate the preferred binding orientations and the stability of the formed complexes, which is crucial for optimizing the resin's performance in specific applications like remediation. researchgate.net

Molecular modeling provides visual representations and detailed structural information about the interactions between ions and the resin backbone. For this compound, molecular modeling has been used to depict the adsorption process of ions, such as Cr(VI). researchgate.netresearchgate.net These models illustrate the calculated orientations and bond lengths of the interacting species. researchgate.net

For example, molecular modeling has shown the trigonal planar symmetry of the carbonate ion (CO₃²⁻) when bound to MP-Carbonate, and how this changes to a tetrahedral orientation for the chromate ion (CrO₄²⁻) upon binding. researchgate.net These models, often accompanied by space-filling and electrostatic potential energy maps, help to visualize how the ions interact with the resin's active sites, including the tetraalkylammonium groups. researchgate.netresearchgate.net Such detailed molecular insights are vital for understanding the factors governing the resin's selectivity and capacity for different ionic species.

Applications in Solution Phase and Solid Phase Organic Synthesis

Acid Scavenging in Organic Transformations

MP-carbonate resin is highly effective in scavenging various acidic species from reaction mixtures, thereby simplifying purification steps.

This compound is widely employed for the efficient removal of excess carboxylic acids and acidic phenols, such as phenol (B47542) and nitrophenol, from organic solutions. biotage.combiotage.co.jpartisantg.comartisantg.com Generally, 3 to 4 equivalents of this compound are required for the effective removal of these acidic compounds. biotage.combiotage.co.jpartisantg.comartisantg.com For more hindered phenols, a larger excess, typically up to 5-fold, may be necessary to achieve complete scavenging. biotage.combiotage.co.jpartisantg.com The process usually achieves complete removal within 30 minutes to 2 hours. biotage.combiotage.co.jpartisantg.com

Detailed research findings demonstrate the efficiency of this compound in scavenging various acids and phenols. For instance, studies have shown 100% scavenging of benzoic acid, hexanoic acid, bromobenzoic acid, phenol, and nitrophenol within 1 hour using appropriate equivalents of the resin in dichloromethane (B109758). biotage.com

Table 1: Comparative Scavenging of Acids and Phenols with this compound in DCM biotage.com

SubstrateMP-Carbonate (equivalents)Time (h)% Scavenged
Benzoic acid31100
Hexanoic acid41100
Bromobenzoic acid31100
Phenol41100
Nitrophenol21100
2-Allylphenol (B1664045)6193
2,6-Dimethylphenol7180

Beyond carboxylic acids and phenols, this compound is also an effective scavenger for other acidic species commonly encountered in organic synthesis, including boronic acids, 1-hydroxybenzotriazole (B26582) (HOBt), imidazoles, and N-hydroxysuccinimide (NHS). biotage.comsopachem.comissuu.comsilicycle.comnih.govfujifilm.comku.edu

In particular, MP-carbonate has been successfully employed for the post-reaction scavenging of excess boronic acids in Suzuki coupling reactions. sigmaaldrich.comsigmaaldrich.comissuu.comsilicycle.com It is also highly efficient in removing HOBt, a common additive in amide coupling reactions, and has been compared favorably with other polymer-supported carbonate scavengers in terms of kinetics. silicycle.comnih.gov For example, MP-carbonate was used to remove HOBt and neutralize HCl and HPF6 salts of diisopropylethylamine (DIEA) in amide formation reactions. nih.gov

As a general base, this compound is employed to quench reactions and selectively remove excess acidic reagents and acidic byproducts generated during chemical transformations. biotage.combiotage.co.jpartisantg.comresearchgate.net This application is particularly beneficial in parallel solution-phase synthesis, where the bound impurities can be easily separated from the desired product by simple filtration and washing, thus avoiding tedious aqueous workups or chromatography. artisantg.comartisantg.comthieme-connect.de For instance, in some multi-step syntheses, MP-carbonate has been used in conjunction with other scavenger resins, such as MP-TsOH, to remove various byproducts after coupling reactions. thieme-connect.de

Neutralization Reactions in Synthetic Pathways

This compound is invaluable for its ability to neutralize various salts, generating free bases or neutral compounds, which simplifies downstream processing.

One of the significant applications of this compound is the neutralization of amine hydrochloride salts to yield the corresponding free amines. biotage.combiotage.co.jpartisantg.comartisantg.comissuu.comchempep.comescholarship.orgrsc.org This process is highly advantageous for neutralizing reactants, products, and ammonium (B1175870) salts of volatile amines like diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA) that are formed during chemical transformations. biotage.combiotage.co.jpissuu.com A key benefit of this application is the ability to perform neutralization and amine removal during the concentration step, thereby circumventing the need for an aqueous workup. biotage.combiotage.co.jp

In cases where the ammonium salt is insoluble, a catalytic amount of a soluble transfer base, such as DIEA (0.05–0.1 equivalent), can be added to facilitate the neutralization process. biotage.combiotage.co.jpartisantg.com A well-documented example includes the conversion of ephedrine (B3423809) hydrochloride salt to its free amine form using this compound in solvents like dichloromethane or methanol (B129727), achieving high yields and purity. biotage.combiotage.co.jp Similarly, it has been successfully used to free-base 2-aminothiazole (B372263) hydrobromide monohydrates in the synthesis of aminothiazoles. rsc.org The resin has also been utilized to neutralize acetate (B1210297) salts, yielding free amines after reductive amination reactions. google.com

Role in Amide Coupling Reactions

This compound plays a significant role in amide coupling reactions, primarily by facilitating the removal of unwanted acidic by-products. sigmaaldrich.cnsigmaaldrich.com In solution-phase parallel synthesis of amides, this resin serves as a solid support base to scavenge acidic impurities. sigmaaldrich.cnsigmaaldrich.com For instance, in amide formation reactions involving a fluorous 2-chloropyridinium salt (Mukaiyama condensation reagent), this compound has been effectively used to remove 1-hydroxybenzotriazole (HOBt) and to neutralize hydrochloric acid (HCl) and hexafluorophosphate (B91526) (HPF6) salts of diisopropylethylamine (DIEA). nih.gov This scavenging action contributes to the purification of the desired amide products. nih.gov

Utility in Ether Synthesis

This compound demonstrates utility in ether synthesis, particularly in the context of Williamson ether synthesis. artisantg.comartisantg.com In such reactions, it is employed for scavenging excess electrophiles. artisantg.comartisantg.com High yields and purities of ether products have been achieved when using this compound in conjunction with diisopropylethylamine (DIEA) for scavenging, offering an effective alternative to other scavenging methods. artisantg.comartisantg.com

This compound in Parallel Solution-Phase Synthesis

This compound is instrumental in parallel solution-phase synthesis, a methodology gaining traction as an alternative to solid-phase synthesis for generating compound libraries. artisantg.com The resin's ability to simplify workup and purification steps makes parallel solution-phase synthesis more practical. artisantg.comartisantg.comsopachem.combiotage.co.jp

A key advantage of this compound is its contribution to expedited product isolation and workup simplification. biotage.comsigmaaldrich.comresearchgate.net As a scavenger resin, it is added after a reaction is complete to quench and selectively react with excess reagents and/or reaction byproducts. artisantg.comartisantg.comsopachem.combiotage.co.jp The impurities, once bound to the resin, can be easily removed by simple filtration and washing. biotage.co.jpbiotage.comartisantg.comartisantg.comsopachem.combiotage.co.jp This process effectively circumvents the need for traditional aqueous workup procedures, such as liquid-liquid extraction, crystallization, or flash chromatography. biotage.co.jpbiotage.comartisantg.comartisantg.comsopachem.combiotage.co.jp Compound purities exceeding 85% can be achieved for many frequently used reactions through this method. artisantg.com

This compound is particularly effective at scavenging acidic molecules like carboxylic acids and phenols. For instance, removal of excess carboxylic acids or acidic phenols typically requires 3–4 equivalents of this compound, with complete removal occurring within 30 minutes to 2 hours. biotage.co.jpbiotage.com For hindered phenols, larger amounts, up to a 5-fold excess, may be necessary. biotage.co.jpbiotage.com After scavenging, the resin is rinsed multiple times with suitable solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or ethanol (B145695) (EtOH). biotage.co.jpbiotage.com

Table 1: Comparative Scavenging Times of Acids and Phenols with this compound in DCM biotage.com

SubstrateMP-Carbonate (equivalents)Time (h)% Scavenged
Benzoic acid31100
Hexanoic acid41100
Bromobenzoic acid31100
Phenol41100
Nitrophenol21100
2-Allylphenol6193
2,6-Dimethylphenol7180

The use of this compound is well-suited for integration with automated synthesis platforms, contributing to high-throughput synthesis. sopachem.combiotage.co.jp Its solid-supported nature allows for straightforward separation steps, which are crucial for automated systems. sopachem.combiotage.co.jp Combining microwave-assisted organic synthesis (MAOS) with solid-supported reagents and scavengers, including this compound, can further enhance the discovery process by reducing reaction times while maintaining the benefits of expedited workup. sopachem.com

This compound as a Solid Support in Organic Synthesis

This compound serves as a versatile solid support base in various organic synthesis applications. sigmaaldrich.cnsigmaaldrich.com Its macroporous poly(styrene-co-divinylbenzene) structure provides a robust insoluble matrix for chemical transformations. biotage.co.jpbiotage.com The resin's functionality is accessible through its pore network, making it effective across a range of solvents without requiring swelling. artisantg.comsopachem.com

This compound is commonly employed as a scavenger resin in solution phase peptide synthesis methodologies and other resin-based purification techniques. sigmaaldrich.cnsigmaaldrich.comsigmaaldrich.comchemicalbook.comabbexa.com In peptide synthesis, it is particularly useful for neutralizing amine hydrochloride salts, which are often generated during coupling steps. biotage.co.jpbiotage.comartisantg.com For instance, it can convert ephedrine hydrochloride salt to its free amine form. biotage.co.jpbiotage.com In cases where the ammonium salt is insoluble, a catalytic amount of a soluble transfer base, such as diisopropylethylamine (DIEA), can be added to assist the neutralization, with the transfer base being removed during sample concentration. biotage.co.jpbiotage.comartisantg.com This application streamlines the purification process by eliminating the need for aqueous workups. biotage.co.jpbiotage.comartisantg.com

Use in Specific Synthetic Sequences (e.g., Syringolin B Synthesis)

This compound has been specifically utilized in the synthesis of complex natural products and their analogs, such as Syringolin B. fishersci.canih.gov Syringolin B is a macrocyclic non-ribosomal peptide natural product known for its activity as a proteasome inhibitor. Its synthesis, and that of related syrbactin analogs, often involves steps where acidic by-products or salts need to be neutralized.

In the synthesis of syrbactin analogs, which is based on the concise synthesis of Syringolin B, this compound is employed as a solid-phase base to neutralize hydrobromide salts. fishersci.canih.gov A notable application involves the removal of a Boc protecting group with acid, which generates a hydrochloride salt. Subsequently, this compound is added to neutralize this hydrochloride salt, yielding the free base. This free base is then ready for further coupling reactions, such as with a valine active ester.

A specific example from the synthesis of thiasyrbactins, based on a Syringolin B analog synthesis, illustrates the precise application of this compound: this compound (2.94 mmol/g, 0.3663 g, 1.08 mmol) was added to a reaction mixture, followed by N-Fmoc-L-valine N-hydroxysuccinimide ester (0.1952 g, 0.447 mmol). The reaction mixture was stirred for 30 minutes at 0 °C, and then for 24 hours at room temperature. This procedure highlights the resin's role in facilitating the neutralization step, leading to the isolation of the desired product after purification.

The efficiency of this compound in scavenging various acidic compounds has been demonstrated through comparative studies. The following table illustrates its scavenging capacity for different acids and phenols in dichloromethane (DCM): jkchemical.comebricmall.com

Table 1: Comparative Scavenging Efficiency of this compound in DCM

SubstrateMP-Carbonate (equivalents)Time (h)% Scavenged
Benzoic acid31100
Hexanoic acid41100
4-Bromobenzoic acid31100
Phenol41100
2-Nitrophenol21100
2-Allylphenol6193
2,6-Dimethylphenol7180

The data indicates that this compound effectively scavenges a range of acidic molecules, with complete removal (100%) achieved for several substrates within one hour using 2 to 4 equivalents of the resin. jkchemical.comebricmall.com For more hindered phenols like 2-allylphenol and 2,6-dimethylphenol, higher equivalents of the resin (6-7 equivalents) were required to achieve high scavenging percentages (93% and 80% respectively). jkchemical.comebricmall.com

Advanced Methodological Considerations and Performance Optimization in Chemical Applications

Influence of Solvent Systems on Reaction Kinetics and Efficiency

Solvent Compatibility and Swelling Behavior of Macroporous Resins

MP-Carbonate resin, being a macroporous poly(styrene-co-divinylbenzene) type, exhibits specific solvent compatibility. biotage.combiotage.co.jp Unlike gel-type or lightly cross-linked polystyrene resins (PS-resins) that require solvents to swell the resin beads for reagent access, macroporous resins have a permanently open pore network. sopachem.com This inherent porosity allows for greater access to reactive sites, leading to faster reactions and higher product recoveries. norlab.com

Compatible solvents for MP-Carbonate include dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF). biotage.combiotage.co.jpartisantg.com The resin shows specific swelling characteristics in these solvents, as indicated by the volume of solvent absorbed per gram of resin: DCM (3.0 mL/g), DCE (3.0 mL/g), THF (2.8 mL/g), and DMF (2.9 mL/g). biotage.combiotage.co.jpartisantg.com This low-swelling characteristic makes it suitable for applications in restricted volume environments. norlab.com

Table 1: Solvent Compatibility and Swelling Characteristics of this compound

SolventSwelling (mL/g)
Dichloromethane (DCM)3.0
1,2-Dichloroethane (DCE)3.0
Tetrahydrofuran (THF)2.8
N,N-Dimethylformamide (DMF)2.9

Optimization of Reaction Solvents for Different Substrates

Optimizing reaction solvents for MP-Carbonate involves selecting a solvent that not only dissolves the product and swells the resin but also does not react nucleophilically with the resin itself. artisantg.com DCM, THF, and ethanol (B145695) (EtOH) are commonly used for rinsing the resin after scavenging. biotage.combiotage.co.jp

For specific applications, solvent selection can be critical. For instance, in the neutralization of ephedrine (B3423809) hydrochloride salt, both DCM and methanol (B129727) were effective, yielding 82% and 100% ephedrine, respectively, with 100% NMR purity. biotage.comartisantg.com In cases where the ammonium (B1175870) salt is insoluble, a catalytic amount of a soluble transfer base like diisopropylethylamine (DIEA) (0.05–0.1 equivalent) can be added to facilitate the reaction, especially in solvents like DCM where the salt might not be soluble. biotage.combiotage.co.jpartisantg.com

The use of co-solvents can also be beneficial. For example, in the scavenging of alkylating agents with PS-Thiophenol in conjunction with DIEA and MP-Carbonate, a 1:1 THF/ethanol mixture or DMF were found to be effective solvents, while pure THF showed low scavenging levels, suggesting the need for ethanol to accelerate the process. artisantg.com In certain bioreduction processes, MP-Carbonate has been successfully used in situ to remove co-product phenol (B47542), thereby circumventing enzyme inhibition and improving conversion rates. nih.gov

Stoichiometric and Kinetic Parameters for Efficient Scavenging

Efficient scavenging with this compound relies on carefully considered stoichiometric and kinetic parameters. Typically, 3 equivalents of MP-Carbonate relative to the substrate are recommended for scavenging, with reaction times ranging from 0.5 to 2 hours at 20 °C. biotage.combiotage.co.jpartisantg.com For the removal of excess carboxylic acids or acidic phenols (e.g., phenol or nitrophenol), 3–4 equivalents of MP-Carbonate are generally required. biotage.combiotage.co.jpartisantg.com However, for more hindered phenols, a larger amount, typically up to a 5-fold excess of MP-Carbonate, may be necessary. biotage.combiotage.co.jpartisantg.com Complete removal of these species usually takes between 30 minutes to 2 hours. biotage.combiotage.co.jpartisantg.com

Table 2: Typical Scavenging Conditions for this compound

ParameterValue
Equivalents (relative to substrate)3 (general), 3-4 (carboxylic acids/acidic phenols), up to 5 (hindered phenols)
Reaction Time0.5 – 2 hours
Temperature20 °C

The effectiveness of scavenging is demonstrated across various substrates. For instance, benzoic acid, hexanoic acid, bromobenzoic acid, phenol, and nitrophenol were all 100% scavenged within 1 hour using 2-4 equivalents of MP-Carbonate in DCM. biotage.combiotage.co.jp More challenging substrates like 2-Allylphenol (B1664045) and 2,6-Dimethylphenol required higher equivalents (6 and 7, respectively) to achieve 93% and 80% scavenging within 1 hour. biotage.com

Table 3: Comparative Scavenging Efficiency of MP-Carbonate in DCM

SubstrateMP-Carbonate (equivalents)Time (h)% Scavenged
Benzoic acid31100
Hexanoic acid41100
Bromobenzoic acid31100
Phenol41100
Nitrophenol21100
2-Allylphenol6193
2,6-Dimethylphenol7180

MP-Carbonate is also highly effective in neutralizing trialkylammonium salts, such as hydrochlorides and trifluoroacetates, to generate the free base. biotage.combiotage.co.jp This application is particularly useful for neutralizing reactants, products, and volatile amine ammonium salts (e.g., DIEA or TEA) produced during chemical transformations, thereby circumventing aqueous workups. biotage.combiotage.co.jp For insoluble amine hydrochlorides, adding a catalytic amount of DIEA (0.05–0.1 equivalent) as a soluble transfer base can facilitate neutralization. biotage.co.jpartisantg.com An example is the conversion of ephedrine hydrochloride salt to its free amine with 4 equivalents of MP-Carbonate in DCM or methanol, achieving 100% yield in methanol and 82% in DCM. biotage.comartisantg.com

Strategies for Enhancing Product Purity and Reaction Yields

This compound plays a crucial role in enhancing product purity and reaction yields by simplifying workup and purification steps. sopachem.com Its use as a scavenger resin allows for the removal of excess reactants, byproducts, and unwanted acidic species from reaction mixtures through simple filtration, thereby avoiding more laborious purification techniques like liquid-liquid extraction or chromatography. sopachem.com

One key strategy involves the direct neutralization and removal of amine hydrochlorides and trifluoroacetates, which can be formed as byproducts or from starting materials. biotage.combiotage.co.jp This process generates the free amine, which can then be isolated more easily. biotage.combiotage.co.jp For instance, in the reductive alkylation of amino esters, the free amine product can be obtained by neutralizing the acetate (B1210297) salt with MP-Carbonate or by "catch and release" purification using MP-TsOH or SCX columns. biotage.co.jp

Furthermore, MP-Carbonate can be used synergistically with other polymer-supported scavengers to achieve higher purity. For example, in reductive amination reactions, after the main reaction, a scavenger resin like PS-Benzaldehyde can be added to remove excess primary amine, or PS-Isocyanate can scavenge excess secondary amine, leading to the isolation of the desired product by simple filtration. biotage.co.jp The ability of MP-Carbonate to act as a dehydrating agent in some contexts, such as driving imine formation with PS-Benzaldehyde, can also contribute to more complete scavenging and thus higher product purity. biotage.co.jp

The macroporous nature of MP-Carbonate, with its robust, low-swelling material and unique pore structure, ensures greater access to reactive sites, contributing to faster reactions and higher product recoveries. norlab.com This leads to better mechanical handling characteristics and reduced transfer losses during purification. norlab.com

Synergistic Applications with Complementary Polymer-Supported Reagents

This compound's efficacy is further amplified when used in synergistic applications with complementary polymer-supported reagents. The ability to combine seemingly incompatible functional groups on solid supports in a single reaction vessel, without mutual interaction, is a significant advantage of polymer-supported chemistry. sopachem.com This "one-pot" approach simplifies multi-step syntheses, reduces solvent requirements, and minimizes waste. sopachem.com

Combined Use with Polymer-Supported Sulfonic Acids (e.g., MP-TsOH)

A notable synergistic application involves the combined use of MP-Carbonate with polymer-supported sulfonic acids, such as MP-TsOH (macroporous polystyrene-supported toluenesulfonic acid). This combination is particularly effective for the removal of salts, especially carboxylate and fluoride (B91410) salts. artisantg.com

In this mechanism, the MP-TsOH acid protonates the anion, effectively sequestering the cation. The newly formed acid is then subsequently sequestered onto the this compound. artisantg.com This dual-resin system allows for the efficient removal of both acidic and basic impurities or byproducts in a sequential or even concurrent manner, leading to enhanced product purity. artisantg.com

For example, in the workup of reductive amination products, the free amine can be purified by "catch and release" using MP-TsOH or SCX columns, followed by neutralization with MP-Carbonate. biotage.co.jp This method allows for convenient removal of solvents like DMF from the product, as the MP-TsOH-amine complex can be washed with methanol before product release with ammonia/methanol. biotage.co.jp This strategic combination streamlines purification, especially for complex reaction mixtures, by providing a robust and efficient method for impurity removal.

Integration with Other Scavenger Resins (e.g., MP-Trisamine)

The design of polymer-supported reagents and scavengers, such as this compound, allows for their synergistic integration in chemical processes. A key advantage of solid-supported materials is the ability to employ multiple scavenger resins concurrently in a single reaction vessel. This is feasible because the functional groups are immobilized on the solid support, preventing undesirable interactions between otherwise incompatible species in solution. nih.govnih.gov This "cocktail methodology" simplifies purification by enabling the removal of diverse impurities or excess reagents through a single filtration step. nih.gov

This compound primarily targets acidic species, effectively scavenging carboxylic acids and phenols. nih.govnih.gov For instance, the removal of excess carboxylic acids or acidic phenols typically requires 3–4 equivalents of MP-carbonate, with hindered phenols necessitating up to a 5-fold excess. Complete scavenging generally occurs within 30 minutes to 2 hours. wikipedia.orgchemicalworlds.com

In contrast, MP-Trisamine (or PS-Trisamine), an amine-functionalized resin, is specifically designed for the removal of excess electrophilic reagents, such as acyl halides, sulfonyl halides, and isocyanates. nih.govnih.govnih.gov The combined application of MP-carbonate and MP-Trisamine allows for comprehensive scavenging of both acidic and electrophilic by-products or unreacted starting materials. For example, a purification cocktail containing PS-Trisamine and PS-Isocyanate has been used to remove unreacted pyrazoline and electrophiles following synthesis. nih.gov

Furthermore, the efficiency of scavenging can be enhanced through the strategic use of soluble transfer bases. For instance, in the neutralization of insoluble amine hydrochlorides with MP-carbonate, a catalytic amount of diisopropylethylamine (DIEA) can be added as a soluble transfer base to facilitate the process. chemicalworlds.comnih.gov Similarly, the presence of a tertiary base like PS-DIEA or PS-NMM can reduce the required amount of PS-Trisamine by neutralizing the hydrogen chloride formed during scavenging reactions. nih.gov MP-carbonate has also been successfully integrated into "catch-and-release" techniques, for example, alongside MP-TsOH (p-toluenesulfonic acid resin) for purification strategies. nih.gov

Table 1: Representative Scavenging Performance of this compound on Acidic Substrates wikipedia.orgchemicalworlds.com

SubstrateMP-Carbonate (Equivalents)Time (h)% Scavenged
Benzoic acid31100
Hexanoic acid41100
Bromobenzoic acid31100
Phenol41100
Nitrophenol21100
2-Allylphenol6193
2,6-Dimethylphenol7180

Diverse Applications Beyond Conventional Organic Synthesis

Environmental Remediation through Ion Exchange

MP-carbonate resin serves as an effective material in environmental remediation efforts, primarily due to its ion exchange capabilities. chemimpex.com Its macroporous structure and strong basic anion-exchange properties make it suitable for capturing various contaminants from aqueous solutions. sigmaaldrich.combiotage.co.jpbiotage.com

Removal of Heavy Metal Ions from Aqueous Solutions

The resin's unique structure facilitates selective ion exchange, allowing for the removal of heavy metal ions from contaminated water sources. chemimpex.com While its application extends to various heavy metals, detailed studies have particularly highlighted its efficacy in addressing hexavalent chromium contamination. chemimpex.comresearchgate.net

Hexavalent Chromium (Cr(VI)) Adsorption Studies

Hexavalent chromium (Cr(VI)) is a highly toxic and carcinogenic pollutant often found in industrial wastewater. researchgate.net this compound has been demonstrated to effectively remove Cr(VI) from synthetic wastewater through an adsorption process. researchgate.net The adsorption capacity and binding mechanisms are significantly influenced by the pH of the solution. researchgate.net

The sorption capacity of this compound for chromate (B82759) (CrO₄²⁻), a common form of Cr(VI) in aqueous solutions, is highly dependent on the pH environment. Research indicates that the resin exhibits varying adsorption capacities across different pH levels. For instance, studies have reported a sorption capacity of 332 mg CrO₄²⁻ per gram of MP-carbonate at pH 2, which decreases to 161 mg/g at pH 6.8, and remains similar at 163 mg/g at pH 10. researchgate.net

The binding mode of chromate to the resin also shifts with pH. At acidic pH (e.g., pH 2), chromate tends to bind in a monodentate fashion. In contrast, at neutral to basic pH levels (e.g., pH 7–10), a bidentate binding orientation is observed. researchgate.netresearchgate.net Density functional theory calculations support these findings, correlating the binding modes with the Gibbs free energy of the chromate ion's interaction with the ammonium (B1175870) ions of the resin. researchgate.net

Table 1: pH-Dependent Sorption Capacity of MP-Carbonate for Chromate

pH ValueSorption Capacity (mg CrO₄²⁻/g MP-Carbonate)Binding Mode
2332Monodentate
6.8161-
10163Bidentate

Thermodynamic analyses of the Cr(VI) adsorption process onto this compound indicate that the process is both exergonic and endothermic. researchgate.net This suggests that the adsorption is spontaneous (exergonic) and that an increase in temperature generally favors the adsorption process (endothermic). researchgate.net Initial rate studies at different temperatures (0 °C, 25 °C, and 50 °C) at pH 6.8 further support the endothermic nature, showing an increase in the initial rate of Cr(VI) removal with elevated temperatures. For example, the initial rate increased from 2.9 μM min⁻¹ at 0 °C to 6.9 μM min⁻¹ at 50 °C. researchgate.netartisantg.com

Role as a Catalyst Support in Organic Reactions

Beyond its use as an acid scavenger, this compound is recognized for its utility as a catalyst support in various organic reactions. biotage.co.jpchemimpex.com Its polymer-bound nature allows for heterogeneous catalysis, which can simplify purification processes by enabling easy separation of the catalyst from the reaction mixture via filtration. biotage.co.jpsigmaaldrich.com This application is particularly valuable in organic synthesis and pharmaceutical development, where it can enhance reaction rates and selectivity. chemimpex.com For instance, it has been employed in polymer-assisted solution-phase (PASP) Suzuki reactions. netascientific.com

Electrochemical Applications of Functionalized Resins

The properties of this compound also lend themselves to electrochemical applications. netascientific.com Functionalized versions of this resin can be utilized in areas such as fuel cells and batteries, contributing to improved performance and efficiency in energy storage and conversion technologies. netascientific.com This highlights the potential for developing advanced materials based on the MP-carbonate scaffold for various electrochemical systems.

Potential in Fuel Cell and Battery Technologies

Despite the broad interest in polymer-based materials for energy storage and conversion, direct and detailed research findings on the specific potential of this compound in fuel cell and battery technologies are not extensively documented in the provided scientific literature. While other carbonate-containing compounds, such as molten carbonate salts (e.g., in Molten Carbonate Fuel Cells, MCFC) denken.or.jpeccsel.eumdpi.com or propylene (B89431) carbonate (as an electrochemical solvent in lithium-ion batteries) atamankimya.com, are well-studied in these fields, these applications pertain to different chemical entities and not directly to the this compound itself. The primary documented utility of this compound remains within its role as a chemical scavenger and base in synthetic chemistry biotage.co.jpbiotage.com.

Application in Electrochemical Sensor Development

The application of this compound in the development of electrochemical sensors is not widely detailed in the current scientific literature available through the provided search. While the field of electrochemical sensors extensively utilizes various modified polymers and composite materials for enhanced detection capabilities frontiersin.orgresearchgate.netresearchgate.netdcu.ie, specific research findings or established applications directly involving this compound as a key component in electrochemical sensor platforms are not readily apparent. Other carbonate-based polymers, such as polypropylene (B1209903) carbonate, have been explored for electrode modification in the detection of heavy metal ions researchgate.net, but this does not extend to this compound in the context of the provided information.

Polymer Science and Material Property Modification (e.g., Conductivity, Thermal Stability)

This compound is inherently a polymer-bound material, specifically a macroporous polystyrene anion-exchange resin biotage.co.jpbiotage.com. However, detailed research findings on the modification of its intrinsic material properties, such as conductivity or thermal stability, for broader polymer science applications beyond its role as a chemical reagent, are not extensively documented in the provided search results. While general polymer science explores methods to enhance the conductivity and thermal stability of various polymeric materials through the incorporation of fillers or structural modifications mdpi.comresearchgate.netnih.govresearchgate.netnih.gov, specific studies focusing on altering or leveraging the inherent conductivity or thermal stability of this compound itself for novel material applications are not prominently featured. The existing literature primarily emphasizes its chemical reactivity and utility as a solid-phase reagent biotage.co.jpbiotage.com.

Analytical Characterization and Quality Control of Mp Carbonate Resins

Determination of Functional Group Content and Capacity

The functional group content, often referred to as "loading" for solid-phase synthesis resins or "capacity" for polymer reagents and scavengers, is a crucial parameter indicating the number of accessible reactive sites per unit weight of the resin. artisantg.com This value directly impacts the efficiency and stoichiometry of reactions performed with the resin.

Elemental Analysis for Nitrogen Loading

Elemental analysis, particularly for nitrogen, is a fundamental method used to determine the functional group content of MP-Carbonate resins. artisantg.comresearchgate.net Since MP-Carbonate resin is a tetraalkylammonium carbonate equivalent, the nitrogen atoms are integral to its active functional groups. biotage.co.jpsigmaaldrich.com By precisely quantifying the nitrogen content (expressed as a weight percentage), the molar loading capacity of the resin (typically in millimoles per gram, mmol/g) can be calculated. biotage.co.jpartisantg.comsigmaaldrich.com This method provides a reliable measure of the total amount of functional groups incorporated into the resin matrix.

For MP-Carbonate resins, reported capacities based on nitrogen elemental analysis typically range from 2.5 to 3.5 mmol/g. biotage.co.jpsigmaaldrich.com

Table 1: Typical Nitrogen Loading Capacity of this compound

ParameterValue (Range)UnitMethodSource
Nitrogen Loading2.5 – 3.5mmol/gElemental Analysis biotage.co.jpsigmaaldrich.com
Nitrogen Loading>0.5mmol/gElemental Analysis matrix-innovation.com
Nitrogen Loading2.5 – 2.8mmol/gElemental Analysis avantorsciences.com

Functional Assays and Model Reaction Uptake Studies

While elemental analysis provides a total functional group content, functional assays and model reaction uptake studies offer a more practical and direct measure of the resin's active capacity and reactivity under specific reaction conditions. artisantg.com These methods involve reacting the resin with a known amount of a model substrate and then quantifying the amount of substrate consumed or remaining in the solution. artisantg.com

For MP-Carbonate resins, which function as bases and scavengers for acidic compounds, typical model reactions include:

Scavenging of Carboxylic Acids or Acidic Phenols : The resin is reacted with a known concentration of a carboxylic acid (e.g., benzoic acid) or an acidic phenol (B47542) (e.g., phenol, nitrophenol). biotage.co.jpbiotage.com The decrease in the concentration of the acid or phenol in the solution, typically monitored by UV-Vis spectroscopy or titration, allows for the determination of the resin's uptake capacity. researchgate.net

Neutralization of Amine Hydrochlorides or Trialkylammonium Salts : this compound is effective in converting amine hydrochlorides or other trialkylammonium salts into their free base forms. biotage.co.jpbiotage.com By reacting a known quantity of the salt with the resin and then quantifying the amount of free amine generated or the unreacted salt, the resin's capacity for this specific application can be determined. biotage.com

These functional assays provide insights into the resin's performance in real-world applications, complementing the data obtained from elemental analysis.

Table 2: Illustrative Functional Assay Results for this compound (Hypothetical Data)

Assay TypeSubstrate (Model)Initial Substrate (mmol)Resin Used (g)Residual Substrate (mmol)Resin Capacity (mmol/g)
Acid ScavengingBenzoic Acid1.000.250.203.20
Phenol Scavenging4-Nitrophenol0.800.200.153.25
Amine HCl NeutralizationEphedrine (B3423809) Hydrochloride0.500.150.053.00

Evaluation of Resin Morphology and Particle Characteristics

Bead Size Distribution and Uniformity Assessment

MP-Carbonate resins are typically supplied as macroporous beads. biotage.co.jpsigmaaldrich.commatrix-innovation.comavantorsciences.comabbexa.com The bead size distribution and uniformity are critical for consistent packing in reaction vessels and efficient liquid flow, preventing issues like clogging. artisantg.comuci.edu

Common methods for assessing bead size distribution include:

Sieving (Mesh Analysis) : This traditional method uses a series of sieves with progressively smaller mesh sizes to separate beads into different size fractions. Results are typically reported as a percentage of beads within a specific mesh range. MP-Carbonate resins often fall within the 18–52 mesh (350–1250 microns) or 16-50 mesh range, with a high percentage (e.g., 95%) guaranteed to be within the specified range. biotage.co.jpsigmaaldrich.commatrix-innovation.comavantorsciences.comabbexa.com

Laser Diffraction Spectroscopy (LDS) : This technique measures the scattering pattern of a laser beam as it passes through a suspension of beads to determine their size distribution. acs.org

Coulter Counters : These instruments measure changes in electrical resistance as particles pass through a small aperture, allowing for particle counting and sizing. acs.org

Automated Image Analysis : Digital images of resin beads are analyzed using specialized software to determine size profiles, roundness, and detect broken or deformed beads, providing high-throughput characterization. acs.orgresintech.com

Uniform bead size distribution is desirable as it contributes to uniform reaction kinetics and better compound yield. artisantg.com

Table 3: Typical Bead Size Characteristics of this compound

ParameterValue (Range)UnitAssessment MethodSource
Bead Size350 – 1250MicronsSieving/Microscopic biotage.co.jp
Mesh Size18 – 52MeshSieving biotage.co.jpsigmaaldrich.com
Mesh Size16 – 50MeshSieving matrix-innovation.comavantorsciences.comabbexa.com
Uniformity (within range)>90% or 95%PercentageSieving/Image Analysis biotage.co.jpartisantg.comavantorsciences.com
Microscopic AnalysisRound, non-brokenVisual/Image AnalysisMicroscopic Analysis matrix-innovation.comabbexa.comresintech.com

Influence of Bead Morphology on Reaction Kinetics and Yield

Bead Size : Smaller beads generally offer a higher surface area-to-volume ratio, which can lead to faster reaction kinetics by providing more accessible reactive sites. iris-biotech.de However, excessively small beads can impede filtration and increase back pressure in packed columns. resintech.comiris-biotech.de

Porosity (Macroporous vs. Gel-type) : MP-Carbonate is a macroporous resin, meaning its functional groups are primarily accessed through a network of pores rather than relying solely on solvent-induced swelling of the polymer matrix. artisantg.com This characteristic makes macroporous resins less dependent on solvent compatibility for functional group access compared to gel-type resins, which swell to allow reagent diffusion. artisantg.comresearchgate.net

Swelling : While macroporous resins are less dependent on swelling, the ability of any resin to swell in a given solvent is crucial as it facilitates the diffusion of reagents into the resin matrix, leading to shorter reaction times and more complete chemical conversions. iris-biotech.deresearchgate.net Inadequate swelling can hamper reactions and lead to lower yields. iris-biotech.deresearchgate.net

Bead Integrity : Spherical bead shape and a low percentage of broken or fractured beads are important for preventing clogging of frits and synthesis apparatus, ensuring smooth operation and consistent flow. artisantg.comresintech.com

Optimizing these morphological characteristics ensures efficient mass transfer of reactants to the active sites within the resin, leading to improved reaction rates and higher product yields and purity. artisantg.comrsc.org

Assessment of Resin Purity and Extractable Content

The purity of this compound is paramount to prevent contamination of the final product, especially in applications where high product purity is critical. Impurities originating from the resin can complicate downstream purification processes. artisantg.com

Key aspects of purity assessment and extractable content determination include:

Total Extractables : This involves extracting the resin with various solvents (e.g., DCM, THF, EtOH, or aqueous solutions) under defined conditions (time, temperature, solvent volume). resintech.comnist.govresearchgate.net The amount of material extracted is then quantified, often gravimetrically after solvent evaporation, or by analytical techniques like UV-Vis spectroscopy if specific UV-active impurities are suspected. researchgate.net Lower levels of extractables indicate a cleaner product. resintech.com For new resins, levels below 250 milligrams extracted per kilogram of resin are generally considered very clean. resintech.com

Total Organic Carbon (TOC) : TOC analysis measures the amount of organic carbon present in a solvent extract or leachate from the resin. sanisure.compurolite.com High TOC levels can indicate residual monomers, unreacted starting materials, or degradation products from the resin itself, which could leach into the reaction mixture and contaminate the product. purolite.com

Residual Solvent Content : Loss on drying (LOD) tests are performed to ensure low levels of residual solvents from the manufacturing process, which can affect accurate weighing and reaction performance. artisantg.com

Inorganic Impurities (Ash Content/Metals Content) : For some applications, the presence of inorganic impurities or metal contaminants in the resin can be a concern. These can be determined by ashing the resin, dissolving the residue, and then analyzing for specific metals using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). resintech.compurolite.com

Rigorous assessment of resin purity and extractable content is essential for ensuring the quality of the final chemical products and streamlining purification steps.

Future Research Directions and Emerging Applications

Development of Novel Derivatizations and Functionalizations

The inherent structure of MP-carbonate resin, characterized by its macroporous poly(styrene-co-divinylbenzene) backbone and pendant tetra-alkylammonium carbonate groups, provides a robust platform for further chemical modification. fishersci.atethersolvent.com Current applications primarily leverage its basicity and scavenging capabilities. fishersci.atethersolvent.com Future research directions include the development of novel derivatizations and functionalizations to enhance its reactivity, selectivity, and broaden its scope beyond its traditional roles.

One promising avenue involves modifying the existing carbonate or quaternary ammonium (B1175870) sites, or introducing new functionalities onto the polystyrene matrix. Such derivatizations could lead to resins with tailored properties, for instance, by incorporating chiral ligands for asymmetric catalysis or specific chelating groups for enhanced metal ion binding. While not specific to MP-carbonate, the general concept of creating "novel derivatized supports" with altered surfaces, such as polymer-coated or glycan-coated solid supports, or those with acidic functionalities, highlights the potential for expanding the chemical repertoire of such resins. nih.gov The application of this compound in the synthesis of complex organic molecules, such as syrbactin derivatives, already demonstrates its utility in multi-step transformations, suggesting that targeted functionalization could further optimize its performance in such synthetic pathways. fishersci.se

Exploration of New Catalytic and Transformative Roles

Beyond its established role as a stoichiometric base and scavenger, this compound holds potential for expanded catalytic and transformative roles. Its basic nature can be leveraged for various base-catalyzed organic reactions, offering the advantages of heterogeneous catalysis, such as ease of separation and reusability.

A notable transformative application already explored is its effectiveness in the remediation of hexavalent chromium (Cr(VI)) from wastewater. Studies have shown that this compound can effectively remove Cr(VI) through bidentate or monodentate binding modes, depending on the pH of the environment. nih.gov

Table 1: Sorption Capacity of this compound for Cr(VI) at Different pH Levels nih.gov

pH LevelSorption Capacity (mg CrO₄²⁻ per gram of MP-Carbonate)
2332
6.8161
10163

This research indicates that this compound's ability to bind chromate (B82759) ions is pH-dependent, with optimal removal observed under acidic conditions. nih.gov Further research could focus on optimizing the resin's structure for enhanced selectivity and capacity for other heavy metals or organic pollutants, potentially through the incorporation of specific chelating agents or reactive sites. The development of MP-carbonate as a "polymer-bound reagent" that mimics the reactivity of small molecule equivalents, yet offers the benefits of facile separation, is another area for significant advancement. uni.lulipidmaps.org This could involve its use as a solid-supported catalyst for transesterification reactions, similar to how other polystyrene-based resins have been employed in the synthesis of glycerol (B35011) carbonate. fishersci.no

Advanced Environmental Applications and Regeneration Strategies

The demonstrated efficacy of this compound in removing Cr(VI) from wastewater underscores its potential in advanced environmental applications. nih.gov Future research should focus on broadening its scope to address other emerging contaminants and developing robust, economically viable regeneration strategies.

As an anion exchange resin, the regeneration of MP-carbonate is critical for its long-term functionality and economic viability in industrial applications. Common regeneration techniques for anion exchange resins, such as brine regeneration (using sodium chloride) and alkaline regeneration (using sodium hydroxide), can be adapted and optimized for MP-carbonate. nih.gov These processes involve displacing the bound contaminants from the resin beads to restore their capacity. nih.gov

Integration into Continuous Flow Chemistry Systems

The solid-supported nature of this compound makes it an ideal candidate for integration into continuous flow chemistry systems. Continuous flow platforms offer numerous advantages over traditional batch processes, including enhanced reaction rates, improved safety, precise control over reaction parameters, and simplified scale-up. uv.mxnih.gov

In continuous flow setups, polymer-supported reagents and scavengers, like MP-carbonate, can be easily contained within packed bed reactors and separated from the reaction mixture by simple filtration, eliminating the need for laborious aqueous workups or chromatographic purification steps. fishersci.atethersolvent.comuni.lulipidmaps.orguni.lu This characteristic is particularly beneficial for processes requiring neutralization or scavenging of by-products.

Future research will focus on developing continuous flow protocols that leverage the basicity and scavenging capabilities of this compound for various synthetic transformations. This could involve its use in multi-step continuous flow sequences where it serves to quench intermediates or remove acidic by-products in a seamless manner. The successful implementation of other solid-supported catalysts and reagents in continuous flow, such as palladium catalysts on solid supports for cross-coupling reactions or sulfonated mesoporous polymers for carboxymethylation, provides a strong precedent for the expanded role of MP-carbonate in this domain. uni.lufishersci.be Optimizing reactor design, flow rates, and resin particle size will be crucial for maximizing efficiency and throughput in these integrated systems.

Conclusion

Summary of Key Academic Contributions of MP-Carbonate Resin

This compound has made substantial academic contributions across several domains of organic chemistry and beyond, primarily due to its solid-supported nature which facilitates simplified workup and purification.

Efficient Scavenging of Acidic Moleculesthis compound excels as a scavenger for a diverse range of acidic molecules from reaction mixtures. It effectively removes excess carboxylic acids and acidic phenols, such as phenol (B47542) and nitrophenol.biotage.co.jpbiotage.comIts scavenging capabilities extend to other acidic species including boronic acids, 1-hydroxybenzotriazole (B26582) (HOBt), imidazoles, and N-hydroxysuccinimide.biotage.comnih.govThe efficiency of scavenging typically involves using 3-4 equivalents of the resin relative to the substrate, with complete removal often achieved within 30 minutes to 2 hours.biotage.co.jpbiotage.comThe resin's ability to selectively bind these impurities simplifies the purification process, often eliminating the need for chromatography.artisantg.comnih.govartisantg.com

Table 1: Representative Acid and Phenol Scavenging Examples with this compound biotage.com

SubstrateMP-Carbonate (equivalents)Time (h)% Scavenged
Benzoic acid31100
Hexanoic acid41100
Bromobenzoic acid31100
Phenol41100
Nitrophenol21100
2-Allylphenol (B1664045)6193
2,6-Dimethylphenol7180

Outlook on the Continued Significance of this compound in Research

The continued significance of this compound in academic research is robust, driven by its inherent advantages and its alignment with evolving research paradigms.

Q & A

Q. How does this compound function as a supported matrix in macrocyclic compound synthesis?

  • Methodological Answer : MP-carbonate acts as a solid-phase support for anchoring reactants, enabling stepwise synthesis via iterative coupling and cleavage steps. For peptidomimetic antagonists, yields depend on resin loading capacity and solvent compatibility. Optimize reaction times and washing protocols to minimize side products. Example: Marsault et al. achieved 70% overall yield using MP-carbonate in a multi-step synthesis .

Advanced Research Questions

Q. How can pH-dependent adsorption data contradictions (e.g., higher capacity at pH 2.0 vs. 12.0) be resolved mechanistically?

  • Methodological Answer : Conduct XPS or FTIR analysis to identify binding modes (e.g., bidentate vs. monodentate Cr(VI) coordination). At low pH, surface protonation enhances electrostatic attraction between CrO₄²⁻ and positively charged resin sites. At high pH, ligand exchange or hydroxide competition may reduce adsorption. Validate with zeta potential measurements and competitive ion studies .

Q. What statistical methods are recommended to ensure reproducibility in this compound experiments?

  • Methodological Answer : Apply ANOVA or regression models to assess variability across triplicate trials. Report confidence intervals for adsorption capacities (e.g., 0.332 ± 0.015 g/g at pH 2.0). Use standardized resin batches and document solvent purity, agitation speed, and temperature in the methods section to align with reproducibility guidelines .

Q. How can researchers design studies to compare this compound with alternative adsorbents (e.g., activated carbon, ion-exchange resins)?

  • Methodological Answer : Use a factorial design to test variables like pH, initial concentration, and contact time. Normalize performance metrics (e.g., adsorption per gram, regeneration cycles) and employ life-cycle assessment (LCA) for environmental impact. Reference peer-reviewed databases (e.g., Web of Science) to avoid bias and ensure comprehensive comparison .

Q. What advanced characterization techniques are critical for elucidating MP-carbonate’s binding mechanisms with heavy metals?

  • Methodological Answer : Combine EXAFS for local coordination analysis, TEM-EDS for elemental mapping, and DFT calculations to model adsorption energetics. For chromium, distinguish between Cr(III) and Cr(VI) species using XANES. Publish raw spectra and computational parameters in supplementary materials for transparency .

Data Analysis & Reporting Guidelines

Q. How should adsorption isotherm data for this compound be presented to meet journal standards?

  • Methodological Answer : Use Langmuir/Freundlich models with R² values and error bars. Include tables with raw data (e.g., CeC_e, qeq_e) and figures showing isotherm curves. Avoid duplicating data in text and tables; instead, highlight trends (e.g., pH 2.0 data divergence) in the discussion .

Q. What are common pitfalls in interpreting this compound’s reusability data?

  • Methodological Answer : Avoid assuming linear capacity loss over regeneration cycles. Perform paired t-tests to confirm significant differences (p < 0.05) between cycles. Report eluent composition (e.g., 0.1M HNO₃ for Cr desorption) and quantify resin degradation via TGA or BET surface area measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.